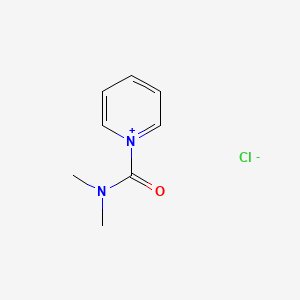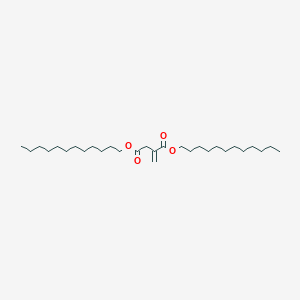
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chloro-phenylethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-2-phenylethyl)-4-nitrobenzene typically involves the nitration of 1-(2-Chloro-2-phenylethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and reactant concentration, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene can undergo various chemical reactions, including:
-
Reduction
Reagents: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Conditions: The reaction is typically carried out under mild pressure and temperature conditions.
Products: The nitro group is reduced to an amino group, resulting in the formation of 1-(2-Chloro-2-phenylethyl)-4-aminobenzene.
-
Substitution
Reagents: Nucleophiles such as sodium methoxide (NaOCH₃).
Conditions: The reaction is carried out in a suitable solvent like methanol.
Products: The chloro group can be substituted by the nucleophile, forming 1-(2-Methoxy-2-phenylethyl)-4-nitrobenzene.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium can oxidize the phenylethyl group to a carboxylic acid.
Reduction: Sodium borohydride (NaBH₄) can be used for selective reduction of the nitro group under mild conditions.
Scientific Research Applications
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-2-phenylethyl)-4-nitrobenzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-2-phenylethyl)-4-aminobenzene: This compound is similar but has an amino group instead of a nitro group, leading to different reactivity and applications.
1-(2-Methoxy-2-phenylethyl)-4-nitrobenzene:
Uniqueness
1-(2-Chloro-2-phenylethyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a chloro-phenylethyl group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
4781-42-4 |
|---|---|
Molecular Formula |
C14H12ClNO2 |
Molecular Weight |
261.70 g/mol |
IUPAC Name |
1-(2-chloro-2-phenylethyl)-4-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO2/c15-14(12-4-2-1-3-5-12)10-11-6-8-13(9-7-11)16(17)18/h1-9,14H,10H2 |
InChI Key |
YUUIMRUHIPDWSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


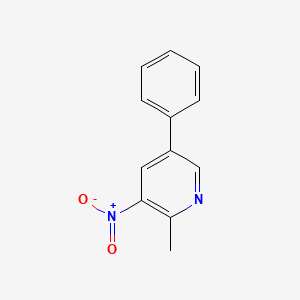
![N-[3-[2-(dimethylamino)ethyldisulfanyl]propyl]-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B14749657.png)
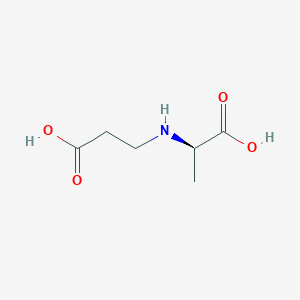
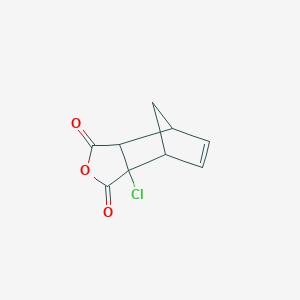

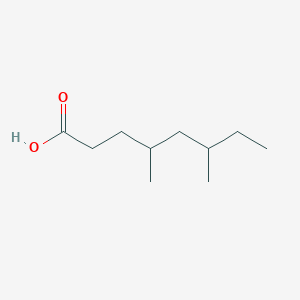

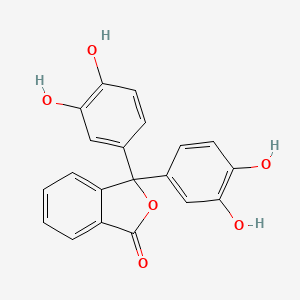

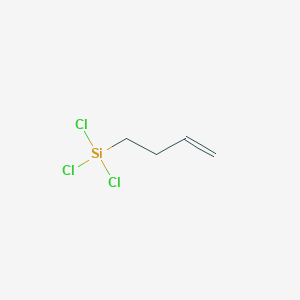
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
